methyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
Description
Methyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a structurally complex small molecule characterized by three key motifs:
- A tetrahydroisoquinoline core substituted with 6,7-dimethoxy groups.
- A coumarin-derived 2-oxo-2H-chromene-3-carbonyl moiety linked to the tetrahydroisoquinoline.
- A methyl benzoate ester connected via a methoxy bridge.
This compound is of interest in medicinal chemistry due to the bioactivity profiles associated with its structural components. Tetrahydroisoquinolines are known for their roles in alkaloid-derived pharmaceuticals, while coumarins exhibit anticoagulant, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
methyl 4-[[6,7-dimethoxy-2-(2-oxochromene-3-carbonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H27NO8/c1-35-26-15-19-12-13-31(28(32)23-14-20-6-4-5-7-25(20)39-30(23)34)24(22(19)16-27(26)36-2)17-38-21-10-8-18(9-11-21)29(33)37-3/h4-11,14-16,24H,12-13,17H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGMZCOWZJEVEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC4=CC=CC=C4OC3=O)COC5=CC=C(C=C5)C(=O)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H27NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Methyl 4-((6,7-dimethoxy-2-(2-oxo-2H-chromene-3-carbonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological effects and mechanisms of action based on recent research findings.
Chemical Structure
The compound features a tetrahydroisoquinoline core linked to a chromene moiety through a methoxy group and a benzoate structure. This unique arrangement suggests diverse interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Properties : It has shown promising results against various bacterial strains.
- Antioxidant Activity : The compound's structure allows it to scavenge free radicals effectively.
- Cytotoxic Effects : Preliminary studies suggest potential cytotoxicity against cancer cell lines.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial effects of this compound against several pathogens.
Table 1: Antimicrobial Activity Results
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 0.18 ± 0.06 mg/mL | |
| Staphylococcus aureus | 0.25 ± 0.05 mg/mL | |
| Candida albicans | 0.30 ± 0.07 mg/mL |
The compound demonstrated significant activity against both gram-positive and gram-negative bacteria as well as fungi.
The mechanism underlying the antimicrobial activity appears to involve:
- Inhibition of Cell Wall Synthesis : The compound may interfere with the MurB enzyme involved in bacterial cell wall biosynthesis.
- Membrane Disruption : It potentially disrupts microbial membranes, leading to cell lysis.
- Reactive Oxygen Species (ROS) Generation : The antioxidant properties may contribute to oxidative stress in microbial cells, impairing their function.
Cytotoxicity Studies
Cytotoxicity assays have been conducted using various cancer cell lines to assess the potential of this compound as an anticancer agent.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15 ± 1 | |
| MCF7 (breast cancer) | 12 ± 0.5 | |
| A549 (lung cancer) | 10 ± 0.8 |
The results indicate that this compound possesses significant cytotoxic effects against these cancer cell lines.
Case Studies
In a recent case study focusing on the structural modifications of tetrahydroisoquinolines and their derivatives, it was found that compounds with similar structures exhibited enhanced biological activities. The study emphasized the importance of functional groups in modulating activity and suggested further exploration into the structure–activity relationship (SAR) for optimizing efficacy .
Comparison with Similar Compounds
Table 1: Key Comparative Data
*Bioactivity inferred from structural motifs common in plant-derived biomolecules .
Key Differences and Implications
Core Heterocycles: The target compound’s tetrahydroisoquinoline-coumarin hybrid contrasts with triazine (5l) and thiadiazole (LS-03205) cores. Tetrahydroisoquinolines are associated with CNS activity, while triazines and thiadiazoles are often used in agrochemicals or antimicrobial agents .
Substituent Effects: The 6,7-dimethoxy groups on the tetrahydroisoquinoline may enhance solubility and binding affinity compared to 5l’s bromo-formyl substituent, which could confer electrophilic reactivity .
Spectroscopic Profiles :
- NMR analysis of similar compounds (e.g., ) indicates that substituent position (e.g., dimethoxy vs. bromo groups) significantly alters chemical shifts in regions A and B (aromatic/heterocyclic protons), aiding structural elucidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
